molecular formula C12H8F3NO B1391379 2-Phenoxy-6-(trifluoromethyl)pyridine CAS No. 1209243-38-8

2-Phenoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1391379
CAS No.: 1209243-38-8
M. Wt: 239.19 g/mol
InChI Key: QNNCUDJEYJWRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a phenoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Another approach involves the use of trifluoromethyl-containing building blocks in condensation reactions .

Industrial Production Methods

Industrial production of 2-Phenoxy-6-(trifluoromethyl)pyridine often relies on scalable synthetic routes that ensure high yields and purity. The use of vapor-phase reactions and other advanced techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,6-difluoropyridine .

Uniqueness

2-Phenoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both a phenoxy group and a trifluoromethyl group, which confer distinct chemical and physical properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to other trifluoromethyl-substituted pyridines .

Properties

IUPAC Name

2-phenoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-4-8-11(16-10)17-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNCUDJEYJWRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Phenoxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Phenoxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Phenoxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Phenoxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Phenoxy-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.